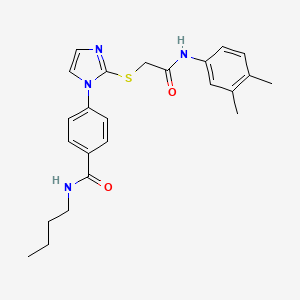

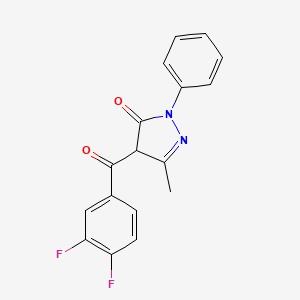

![molecular formula C11H8FN5S B2870076 6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine CAS No. 860650-66-4](/img/structure/B2870076.png)

6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine, also known as 4F-2-APAA, is a purine derivative that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in several studies.

Aplicaciones Científicas De Investigación

Radiolabeled Guanine Derivatives for AGT Mapping

6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine has been used in synthesizing radiolabeled guanine derivatives for mapping O(6)-alkylguanine-DNA alkyltransferase (AGT). These derivatives, including fluorine-18 labeled 6-(4-fluoro-benzyloxy)-9H-purin-2-ylamine, have potential in the in vivo mapping of AGT, which is significant in understanding cellular DNA repair mechanisms (Vaidyanathan et al., 2000).

Molecularly Imprinted Polymer for 5-Fluorouracil Recognition

Another application is in the development of molecularly imprinted polymers (MIPs) for recognizing 5-fluorouracil, an antitumor agent. A derivative, 4-[2-(6-amino-9H-purin-9-yl)ethoxy]phenyl-4-[bis(2,2'-bithienyl)methane], was synthesized for this purpose. This highlights its role in creating advanced materials for specific molecular recognition, potentially useful in therapeutic monitoring and cancer research (Huynh et al., 2013).

Synthesis of Sulfide and Sulfone Derivatives

The compound is also involved in the synthesis of various sulfide and sulfone derivatives. These synthesized compounds have shown antimicrobial activity against both Gram-negative and Gram-positive bacteria, and fungi, indicating its significance in developing new antimicrobial agents (Badiger et al., 2013).

Synthesis of 2-Amino-3-(purin-9-yl)propanoic Acid Derivatives

It is also used in synthesizing 2-amino-3-(purin-9-yl)propanoic acids, which have shown promising results in immunostimulatory and immunomodulatory studies. This highlights its potential in developing new immune therapies (Doláková et al., 2005).

Near-Infrared Fluorescent Probe for Sulfane Sulfur Detection

The development of near-infrared fluorescent probes for detecting sulfane sulfur in cells also utilizes derivatives of this compound. These probes are critical in studying physiological and pathological functions of sulfur sulfide in living cells and in vivo (Han et al., 2018).

Propiedades

IUPAC Name |

6-(4-fluorophenyl)sulfanyl-7H-purin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN5S/c12-6-1-3-7(4-2-6)18-10-8-9(15-5-14-8)16-11(13)17-10/h1-5H,(H3,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKNUFSVCQXRNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=NC(=NC3=C2NC=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2869997.png)

![Bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B2870000.png)

![4-[6-Methyl-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B2870003.png)

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2870006.png)

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B2870011.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one](/img/structure/B2870015.png)